molecular formula C14H14F2N4O B2586228 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone CAS No. 1795421-67-8

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone

Cat. No. B2586228
M. Wt: 292.29
InChI Key: QRPRDCVCIVOJKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of 4-substituted 4- (1H-1,2,3-triazol-1-yl)piperidine building blocks was synthesized and introduced to the C7 position of the quinolone core, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, to afford the corresponding fluoroquinolones in 40-83% yield .


Molecular Structure Analysis

The molecular structure of “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone” is complex and unique. The compound is characterized by the presence of a 1,2,3-triazole ring, a piperidine ring, and a difluorophenyl group .


Chemical Reactions Analysis

The compound has been evaluated for its in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells by employing 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .

Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone derivatives, employs starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to reasonable yields and providing a foundation for further structural modifications and applications in scientific research (Zheng Rui, 2010).

Antimicrobial Activity

Derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. For example, 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have shown promising antimicrobial activity against various pathogenic bacterial and fungal strains, indicating their potential as leads for developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).

Structural Studies

The structural elucidation of similar compounds, including their crystal structure, offers insights into their conformation and potential interactions with biological targets. Studies have highlighted the importance of specific conformations and intermolecular interactions in determining the activity and stability of these compounds (C. S. Karthik et al., 2021).

Corrosion Inhibition

Research into 1,2,3-triazole derivatives, closely related to the structure of the specified compound, has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. These studies suggest the versatility of such compounds, extending their applications beyond biomedical research to include materials science (Corrosion Science, 2017).

properties

IUPAC Name

(2,6-difluorophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O/c15-11-2-1-3-12(16)13(11)14(21)19-7-4-10(5-8-19)20-9-6-17-18-20/h1-3,6,9-10H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPRDCVCIVOJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone

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